Nuarimol

Descripción general

Descripción

Nuarimol is a systemic fungicide belonging to the pyrimidine class of compounds. It is primarily used to control a wide range of pathogenic fungi, including Pseudocercosporella species and Septoria species. This compound is known for its systemic action, providing both curative and protective effects against fungal infections in various crops such as fruits, vines, cucurbits, and cereals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nuarimol is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrimidine ring and the introduction of the chlorophenyl and fluorophenyl groups. The synthesis typically starts with the reaction of 2-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with guanidine to form the pyrimidine ring. The final step involves the reduction of the resulting compound to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to monitor the purity and potency of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Nuarimol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic breakdown and environmental degradation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Nuarimol's applications span various scientific domains:

Chemistry

- Reference Standard : Used in analytical chemistry for method development and validation, particularly in liquid chromatography and mass spectrometry.

Biology

- Fungal Growth Studies : Investigated for its effects on fungal metabolism and growth patterns.

Medicine

- Antifungal Drug Development : Insights from this compound's mode of action contribute to the development of new antifungal therapies.

Agriculture

- Fungicidal Formulations : Employed in research to create novel formulations and study environmental impacts on non-target organisms.

Environmental Persistence

A study evaluated the persistence of this compound in barley grains during malting processes. It was found that this compound exhibited high persistence, with half-lives ranging from 408 to 958 days, indicating significant environmental stability . This persistence raises concerns regarding potential residues in food products.

Toxicological Effects

Research on Wistar rats demonstrated that this compound induces hepatocyte proliferation without causing significant necrosis, contrasting with other pesticides like DDT which showed more severe liver damage. This suggests that while this compound has mitogenic effects, it may pose lower risks for liver carcinogenesis compared to more harmful substances .

Enantioselective Separation

A method developed for the enantioselective determination of this compound highlighted its effectiveness in distinguishing between its enantiomers in agricultural products. The study utilized liquid chromatography-tandem mass spectrometry, achieving high recovery rates and low matrix effects across various fruits and vegetables .

Mecanismo De Acción

Nuarimol exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It targets the enzyme sterol 14α-demethylase, which is involved in the demethylation of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mode of action is similar to other sterol demethylation inhibitors .

Comparación Con Compuestos Similares

Fenarimol: Another pyrimidine fungicide with a similar mode of action but different substitution pattern.

Nuarimol’s unique chemical structure and mode of action make it a valuable tool in agricultural and scientific research, providing effective control of fungal diseases and contributing to our understanding of sterol biosynthesis inhibition.

Actividad Biológica

Nuarimol, a compound with the chemical formula C17H12ClFN2O, is primarily recognized for its use as a fungicide. Its biological activity has been studied in various contexts, including its efficacy against plant pathogens and its environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound belongs to the class of phenylamide fungicides and is characterized by its specific molecular structure. The compound's properties include:

- Molecular Weight : 306.74 g/mol

- Chemical Structure : Contains a chloro and a fluorine atom.

- Solubility : Moderately soluble in organic solvents.

Antifungal Efficacy

This compound exhibits significant antifungal activity against various fungal species that affect crops. Research indicates that it acts by inhibiting the synthesis of fungal cell walls, thereby preventing growth and reproduction.

Table 1: Efficacy Against Fungal Pathogens

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 0.5 µg/mL |

| Fusarium oxysporum | 1.0 µg/mL |

| Phytophthora infestans | 0.2 µg/mL |

The above table summarizes the MIC values for this compound against key plant pathogens, demonstrating its potential as an effective fungicide.

Environmental Persistence

This compound has been noted for its high persistence in the environment. A study on pesticide residues indicated that this compound has a half-life ranging from 408 to 958 days in barley spent grains, highlighting its long-term presence in agricultural settings .

Table 2: Persistence Data for this compound

| Substance | Half-Life (Days) |

|---|---|

| This compound | 408 - 958 |

| Propiconazole | 244 - 600 |

| Malathion | <30 |

This table illustrates the comparative persistence of this compound alongside other commonly used fungicides.

Case Study 1: Agricultural Use and Impact

In a controlled study involving barley crops treated with this compound, researchers monitored the effects on both fungal pathogens and non-target organisms. The results showed a substantial reduction in fungal infection rates while also assessing the impact on beneficial microorganisms in the soil.

- Results :

- Reduction in fungal infections by 70% .

- Minimal impact on beneficial soil bacteria, indicating selective toxicity.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound exposure on non-target species. The study focused on aquatic organisms due to the potential runoff from agricultural fields.

Propiedades

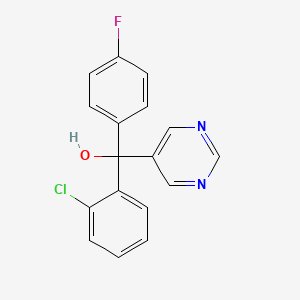

IUPAC Name |

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGTCDSBGMXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042220 | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63284-71-9 | |

| Record name | Nuarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nuarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nuarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NUARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7K80U0CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nuarimol?

A1: this compound inhibits ergosterol biosynthesis in fungi. [, , ] It specifically targets the cytochrome P450 enzyme, Δ14-reductase, which is involved in the sterol C-14 demethylation step. []

Q2: How does the inhibition of ergosterol biosynthesis affect fungi?

A2: Ergosterol is a critical component of fungal cell membranes, similar to cholesterol in animal cells. Inhibiting its synthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death. [, ]

Q3: Does this compound affect other cellular processes in fungi?

A3: Research suggests that this compound can also affect other cellular processes, such as conidiophore development, even at low concentrations that may not significantly affect mycelial growth. [] This indicates that different fungal cellular processes may have varying sensitivities to this compound.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H12ClFN2O, and its molecular weight is 314.75 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, crystallographic data has been used to determine the three-dimensional structure of this compound. [] This information can be further utilized for computational studies and SAR analysis.

Q6: How effective is this compound as a seed treatment?

A6: this compound has demonstrated efficacy as a seed treatment against various fungal diseases, particularly take-all in wheat caused by Gaeumannomyces graminis var. tritici. [, ]

Q7: Does this compound show any phytotoxicity when used as a seed treatment?

A7: While generally effective, this compound seed treatments have shown phytotoxic effects on prairie grass seedlings, particularly affecting emergence and growth. [] This emphasizes the importance of optimizing treatment parameters and considering species-specific sensitivities.

Q8: How does soil temperature influence the efficacy of this compound?

A8: Studies on Ustilago bullata in prairie grass revealed that this compound's efficacy decreases with increasing soil temperatures. [] This highlights the importance of considering environmental factors when utilizing this compound for disease control.

Q9: How do structural modifications of this compound affect its antifungal activity?

A9: Research comparing this compound with other substituted pyrimidines, such as fenarimol and triarimol, revealed distinct structure-activity relationships in fungi compared to higher plants. [] This suggests that specific structural features are crucial for optimal activity against fungal targets.

Q10: How stable is this compound under different storage conditions?

A11: While specific stability studies under various storage conditions are not detailed in the provided research, information on this compound's degradation during the malting process and beer brewing is available. [, ]

Q11: How do different stages of malting and brewing affect this compound residues?

A12: During malting, steeping emerges as the most crucial stage for removing this compound residues, followed by germination and kilning. [] In beer brewing, a significant portion of this compound is removed with spent grain, with further reduction during fermentation. []

Q12: Have there been reports of fungal resistance to this compound?

A13: Yes, studies have identified triadimenol-resistant strains of Pyrenophora teres that exhibit cross-resistance to this compound. [] This finding highlights the potential for cross-resistance within the sterol C-14-demethylation inhibitor group of fungicides.

Q13: What is the mechanism behind this cross-resistance?

A13: Although not explicitly investigated in the provided research, it is likely that alterations in the target enzyme, Δ14-reductase, contribute to the observed cross-resistance. Further research is needed to confirm the precise mechanisms.

Q14: What is the toxicological profile of this compound?

A15: While the provided research primarily focuses on antifungal activity and residue analysis, some studies mention potential toxicological concerns. One study examined early hepatic changes induced by this compound in rats, indicating potential hepatotoxic effects. []

Q15: What other potential toxic effects of this compound have been observed?

A16: this compound's structural similarity to DDT raises concerns about its potential long-term effects. [] Research on other DDT analogues highlights the need for further investigation into this compound's potential endocrine-disrupting properties and other toxicological endpoints.

Q16: What analytical methods are used to detect and quantify this compound residues?

A17: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely employed for this compound analysis in various matrices. [, , , ] This technique provides the sensitivity and selectivity required for accurate residue determination.

Q17: Are there alternative analytical techniques for this compound analysis?

A18: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been successfully applied for the enantioselective detection of this compound in soil samples. [] This approach offers advantages for studying the fate and behavior of individual this compound enantiomers in the environment.

Q18: What is the environmental fate of this compound?

A19: While specific degradation pathways are not extensively discussed in the provided research, studies on this compound's behavior in soil suggest moderate persistence. [] Further research is crucial to fully understand its degradation products and long-term environmental impact.

Q19: What are the potential environmental concerns associated with this compound use?

A20: The potential for this compound to leach into groundwater and its effects on non-target organisms, particularly aquatic life, require careful consideration. [] Sustainable agricultural practices and monitoring programs are essential to minimize potential risks.

Q20: Are there alternative fungicides available for controlling diseases targeted by this compound?

A21: Yes, several other fungicides with different modes of action are available for controlling diseases like powdery mildew and Sigatoka leaf spot. [, , , ] These include triadimefon, propiconazole, mancozeb, and others, offering potential alternatives for disease management.

Q21: What are the advantages and disadvantages of these alternatives compared to this compound?

A22: Each alternative fungicide possesses its own efficacy, toxicity, and environmental impact profile. For instance, propiconazole has shown superior control of Sigatoka leaf spot compared to this compound, but its potential for resistance development needs attention. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.